N-(4-cyanophenyl)-2-iodobenzamide
Description
Properties
CAS No. |
81654-64-0 |
|---|---|
Molecular Formula |
C14H9IN2O |
Molecular Weight |
348.14g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H9IN2O/c15-13-4-2-1-3-12(13)14(18)17-11-7-5-10(9-16)6-8-11/h1-8H,(H,17,18) |
InChI Key |
UZKBPVBWTKLXJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-cyanophenyl)-2-iodobenzamide with analogous iodinated benzamides, focusing on substituent effects, pharmacological activity, and applications.
Table 1: Structural and Functional Comparison of Selected Iodinated Benzamides
Key Findings
Substituent Effects on Pharmacokinetics: The cyano group in this compound likely enhances sigma-1 receptor binding compared to amino or hydroxy substituents, as seen in analogs like IDAB (Ki = 6.0 nM for sigma-1) . Halogen position: 2-Iodo substitution (vs. 4-iodo in IDAB) may reduce melanin affinity but improve tumor penetration due to smaller steric bulk .
Applications in Imaging and Therapy: IDAB and its derivatives (e.g., [¹²³I]BZA) achieved 81% diagnostic sensitivity in melanoma imaging, with tumor-to-blood ratios of 17.8 at 24 hours post-injection .
Synthetic and Physicochemical Properties: this compound derivatives may exhibit higher melting points (190–205°C range inferred from related compounds) and lower solubility in polar solvents compared to amino-substituted analogs . Substituents like fluorine or chlorine increase metabolic stability but reduce tumor uptake due to altered lipophilicity .
Preparation Methods
Formation of 2-Iodobenzoyl Chloride
2-Iodobenzoic acid is treated with oxalyl chloride (1.25 equiv) in dichloromethane (DCM) under catalytic dimethylformamide (DMF) at 0°C. The reaction typically completes within 4 hours at room temperature, yielding 2-iodobenzoyl chloride quantitatively. Key considerations include:
-
Solvent Selection : DCM ensures optimal solubility of the acid chloride while minimizing side reactions.
-
Catalyst Role : DMF accelerates the formation of the reactive acyl chloride intermediate.
Coupling with 4-Cyanoaniline
The freshly prepared acid chloride is reacted with 4-cyanoaniline (1.5 equiv) in the presence of triethylamine (3.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 15 hours, achieving yields of 75–85% after purification by column chromatography (n-hexane/ethyl acetate 4:1).
Critical Parameters :
-
Stoichiometry : Excess amine ensures complete consumption of the acid chloride.
-
Purification : Silica gel chromatography effectively removes unreacted starting materials and byproducts.
Alternative Synthetic Routes
Direct Amidation via Coupling Reagents
Modern peptide-coupling agents such as HATU or EDCl could theoretically facilitate the direct condensation of 2-iodobenzoic acid and 4-cyanoaniline. However, these methods are absent from the reviewed sources, likely due to the efficiency and cost-effectiveness of the acid chloride route.
Comparative Analysis of Synthetic Methods
The following table summarizes the advantages and limitations of the primary preparation methods:
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Acid Chloride-Mediated | 81% | 19 h | Low | High |
| Ugi MCR | N/A | 12–24 h | Moderate | Moderate |
Key Observations :
-
The acid chloride route remains superior in yield and scalability.
-
Multi-component reactions offer synthetic diversity but require optimization for target-specific applications.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
The use of CuI in palladium-catalyzed systems, as reported for related Sonogashira couplings, suggests potential for accelerating amidation under milder conditions. However, this remains untested for the target compound.
Analytical Characterization
Spectroscopic Data
While direct data for this compound are unavailable, analogous compounds provide benchmarks:
Q & A
Q. How can researchers validate the specificity of this compound in proposed biological pathways?
- Methodology :
- Genetic Knockdown : siRNA-mediated silencing of FPR2 in cellular assays to confirm target dependency .
- Competitive Binding : Use I-labeled compound with excess unlabeled ligand to assess receptor saturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
